molecular formula C9H17F6N2P B6316520 1-Methyl-3-pentylimidazolium hexafluorophosphate, 99% CAS No. 280779-52-4

1-Methyl-3-pentylimidazolium hexafluorophosphate, 99%

Cat. No. B6316520
CAS RN: 280779-52-4
M. Wt: 298.21 g/mol
InChI Key: FONXQLHVCRQLQO-UHFFFAOYSA-N
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Description

1-Methyl-3-pentylimidazolium hexafluorophosphate is a chemical compound with the formula C9H17F6N2P . It has a molecular weight of 298.2089 .


Molecular Structure Analysis

The molecular structure of 1-Methyl-3-pentylimidazolium hexafluorophosphate consists of a pentyl group and a methyl group attached to an imidazolium ring, along with a hexafluorophosphate anion .


Physical And Chemical Properties Analysis

1-Methyl-3-pentylimidazolium hexafluorophosphate is a room temperature ionic liquid . The excess molar volumes are negative and continue to become increasingly negative with increasing temperature; whereas the viscosity and surface tension deviation are negative and become less negative with increasing temperature .

Scientific Research Applications

Catalysis and Polymerization

Ionic liquids, including 1-methyl-3-pentylimidazolium hexafluorophosphate, have been explored as solvents and catalysts in various chemical reactions and polymerization processes. For instance, they have been used to enhance the rate of living radical polymerization, resulting in polymers with narrow polydispersity indexes. This utilization underscores the ionic liquid's role in improving reaction efficiencies and product purities in polymer science (Carmichael et al., 2000).

Green Chemistry and Solvent Applications

Ionic liquids are considered green solvents due to their low volatility and ability to dissolve a wide range of materials. They serve as efficient catalysts and reaction mediums for stereoselective debromination, eliminating the need for organic solvents and conventional reducing agents, highlighting their potential in making chemical processes more environmentally friendly (Ranu & Jana, 2005).

Physico-Chemical Properties

The effect of temperature on the physico-chemical properties of 1-methyl-3-pentylimidazolium hexafluorophosphate has been systematically studied, revealing insights into its density, viscosity, and surface tension across various temperatures. Such studies are crucial for understanding how these ionic liquids can be manipulated and applied in different scientific and industrial contexts (Wu et al., 2011).

Enzyme Catalysis

Ionic liquids have been explored as novel media for enzyme-catalyzed reactions, offering unique environments that can significantly alter enzyme activity, stability, and selectivity. Research has demonstrated that ionic liquids can enhance the synthesis of certain esters, providing a new avenue for biocatalysis applications (Shan et al., 2010).

Material Science

In material science, ionic liquids are used as plasticizers for polymers, improving the material's physical characteristics and thermal stability. This application showcases the versatility of ionic liquids in modifying material properties for various industrial applications (Scott et al., 2002).

Safety and Hazards

According to the safety data sheet, risks cannot be excluded if the product is handled inappropriately . Precautionary measures include avoiding contact with eyes, skin, or clothing, wearing protective gear, and seeking medical advice/attention if necessary .

properties

IUPAC Name

1-methyl-3-pentylimidazol-1-ium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.F6P/c1-3-4-5-6-11-8-7-10(2)9-11;1-7(2,3,4,5)6/h7-9H,3-6H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONXQLHVCRQLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F6N2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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